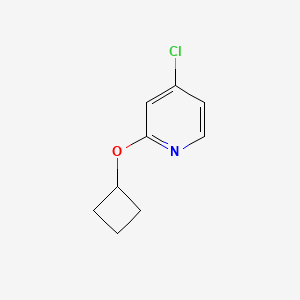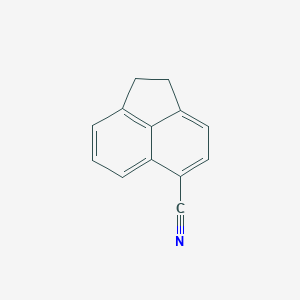
1,2-Dihydroacenaphthylene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroacenaphthylene-5-carbonitrile is an organic compound with the molecular formula C₁₃H₉N and a molecular weight of 179.22 g/mol It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylene-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromoacenaphthylene-1,2-dione with sodium cyanide . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Applications De Recherche Scientifique
1,2-Dihydroacenaphthylene-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroacenaphthylene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to compounds that exhibit electrochemiluminescence or chemiluminescence properties . These properties are valuable in applications such as sensing, imaging, and light-emitting devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but without the carbonitrile group.
1,2-Dihydroacenaphthylene-4-carbonitrile: A closely related compound with the carbonitrile group at a different position.
Uniqueness
1,2-Dihydroacenaphthylene-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H9N |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
1,2-dihydroacenaphthylene-5-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5H2 |
Clé InChI |
SAMBTDSIZXPXBA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



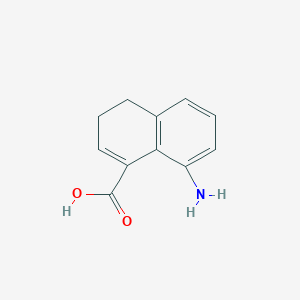
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)

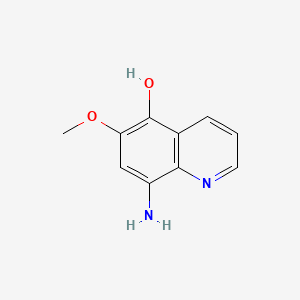
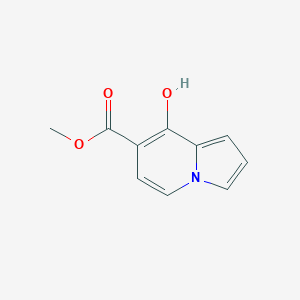
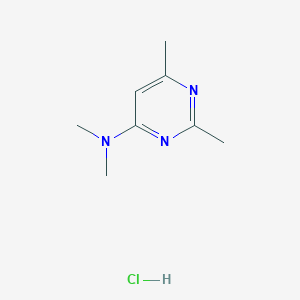


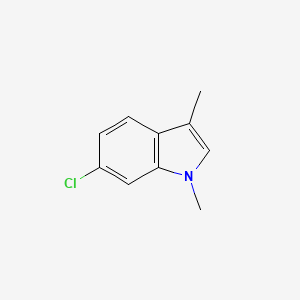
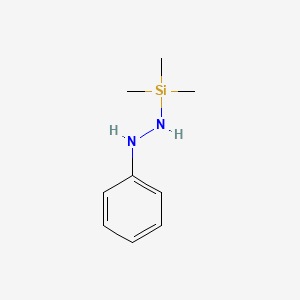
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
